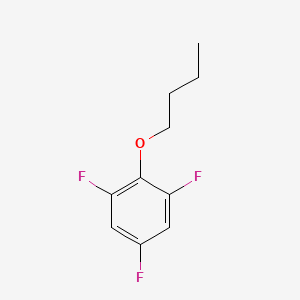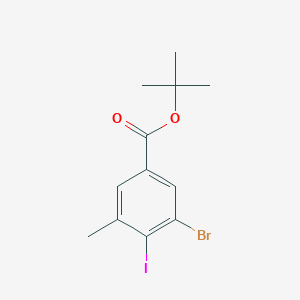
1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two trifluoromethyl groups and a methoxymethoxy substituent on a benzene ring. This compound is of interest due to its unique chemical properties, which include high stability and significant electronegativity imparted by the trifluoromethyl groups. These properties make it valuable in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and safety.
Purification: Using techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: While the trifluoromethyl groups are generally resistant to oxidation, the methoxymethoxy group can be oxidized under strong conditions.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) may be employed.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the methoxymethoxy group can yield a carboxylic acid derivative.
Hydrolysis Products: Hydrolysis typically results in the formation of a hydroxyl group.
Applications De Recherche Scientifique
1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, leveraging the properties of the trifluoromethyl groups to enhance efficacy.
Material Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: In pharmaceuticals, it may inhibit or activate specific biochemical pathways, while in agrochemicals, it may disrupt metabolic processes in pests.
Comparaison Avec Des Composés Similaires
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group.
2-Methoxy-5-nitrobenzotrifluoride: Contains a nitro group instead of a second trifluoromethyl group.
Uniqueness: 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its stability and lipophilicity compared to similar compounds with fewer trifluoromethyl groups or different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-18-8-3-2-6(9(11,12)13)4-7(8)10(14,15)16/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQOUTMXAVFBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)


